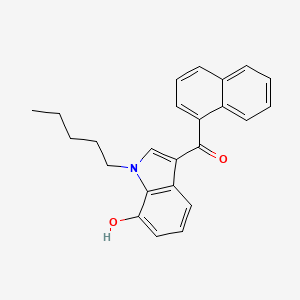

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

Beschreibung

Structural Implications:

- Hydroxylation reduces lipophilicity : The logP decrease from 6.2 to 5.1 enhances aqueous solubility, facilitating urinary excretion.

- Receptor binding modulation : Despite lower CB1 affinity than JWH-018, the metabolite retains partial agonist activity, contributing to prolonged psychoactive effects.

- Metabolic transformation : Hydroxylation occurs via cytochrome P450 (CYP) enzymes, predominantly CYP2C9 and CYP3A4, as the primary Phase I metabolic pathway.

Analytical Differentiation:

Chromatographic techniques (e.g., LC-MS/MS) exploit the metabolite’s polarity shift for detection. For instance, reversed-phase HPLC shows a retention time reduction of 1.2 minutes compared to JWH-018.

Eigenschaften

IUPAC Name |

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-21(19-12-8-14-22(26)23(19)25)24(27)20-13-7-10-17-9-4-5-11-18(17)20/h4-5,7-14,16,26H,2-3,6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAPOWHHSCCXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017771 | |

| Record name | JWH-018 7-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-45-7 | |

| Record name | JWH-018 7-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

Phenylhydrazine reacts with a ketone (e.g., cyclohexanone) in the presence of Brønsted acids (e.g., HCl or HSO) to form a phenylhydrazone intermediate. This undergoes-sigmatropic rearrangement, followed by cyclization and ammonia elimination, yielding the indole scaffold. Isotopic labeling confirms the incorporation of the aryl nitrogen from phenylhydrazine into the indole’s N1 position.

Optimization Considerations

-

Acid Catalyst : Lewis acids like AlCl or BF enhance reaction efficiency in non-polar solvents (e.g., toluene).

-

Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may promote side reactions.

Alkylation to Introduce the Pentyl Chain

The 1-pentyl substituent is introduced via N-alkylation of the indole nitrogen. This step requires careful selection of alkylating agents and bases to avoid over-alkylation.

Protocol

Challenges

-

Regioselectivity : Competing alkylation at the indole’s C3 position is mitigated by steric hindrance from the methoxy group at C7.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the mono-alkylated product.

Hydroxylation at the 7-Position

The methoxy group at C7 is demethylated to yield the hydroxyl functionality. Boron tribromide (BBr) is the reagent of choice for this transformation.

Demethylation Procedure

Yield and Purity

-

Characterization : H NMR confirms the disappearance of the methoxy signal (δ 3.8 ppm) and emergence of a hydroxyl proton (δ 5.2 ppm).

Friedel-Crafts Acylation with Naphthalene

The naphthalen-1-ylmethanone group is introduced via Friedel-Crafts acylation , leveraging the electrophilic aromatic substitution mechanism.

Reaction Setup

Key Observations

-

Regioselectivity : Acylation occurs exclusively at the indole’s C3 position due to electronic activation by the hydroxyl group.

-

Byproducts : Diacylation is minimized by controlling stoichiometry (1:1 ratio of indole to acyl chloride).

Purification and Characterization

Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound. Structural validation is achieved through:

Spectroscopic Methods

Crystallography

Single-crystal X-ray diffraction (where applicable) verifies the planar indole-naphthalene arrangement and hydrogen bonding involving the hydroxyl group.

Synthetic Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low yield in Friedel-Crafts acylation | Use of freshly distilled acyl chloride and strict moisture control |

| Over-alkylation during pentylation | Stepwise addition of 1-bromopentane and monitoring via TLC |

| Demethylation side reactions | Low-temperature (−78°C) conditions and stoichiometric BBr |

Analyse Chemischer Reaktionen

Types of Reactions: : (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products: : The major products formed from these reactions include various hydroxylated and reduced derivatives of JWH 018 .

Wissenschaftliche Forschungsanwendungen

Chemistry: : In chemistry, (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is used as an analytical reference standard for the quantification of JWH 018 and its metabolites by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Biology: : In biological research, this compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body and their potential effects on various biological systems .

Medicine: : Although not used directly in medicine, this compound is valuable in forensic toxicology to detect and quantify the presence of synthetic cannabinoids in biological samples .

Industry: : In the industry, this compound is used for quality control and standardization of synthetic cannabinoid products .

Wirkmechanismus

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone exerts its effects by acting as a mildly selective agonist of the peripheral cannabinoid receptor (CB2) . This interaction leads to the activation of various signaling pathways involved in the modulation of pain, inflammation, and immune responses . The compound’s mechanism of action involves binding to the CB2 receptor, leading to changes in cellular activities and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Receptor Affinity

SCRAs in the naphthoylindole class share a common scaffold: a naphthalen-1-ylmethanone group bonded to an indole ring. Variations in substituents on the indole or naphthalene rings determine pharmacological activity and legal status. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison

Note: The 7-hydroxy variant’s legal status is inferred from structural similarity to regulated SCRAs.

Key Observations:

- This modification may also enhance metabolic clearance via glucuronidation or sulfation .

- Fluorine Substitution: AM-2201’s 5-fluoropentyl chain enhances CB1 affinity (Ki ~0.1 nM) by resisting oxidative metabolism, prolonging its half-life .

- Naphthalene Modifications: JWH-122’s 4-methylnaphthalene group improves lipid solubility, correlating with higher receptor binding affinity than JWH-250’s methoxyphenyl variant .

Metabolic and Toxicological Profiles

- Metabolites: Hydroxylated SCRAs like the target compound are often metabolized into carboxylic acids or phase II conjugates. For example, JWH-018 undergoes ω-hydroxylation followed by oxidation to a carboxylic acid , while the 7-hydroxy group in the target compound may undergo direct conjugation.

- Detection Challenges: Hydroxylation complicates detection in standard immunoassays, necessitating advanced techniques like LC-MS/MS for identification .

Legal and Regulatory Status

The compound’s structural similarity to Schedule I substances (e.g., JWH-018, AM-2201) suggests it falls under analog laws in jurisdictions like the U.S. Controlled Substances Act. Specific listings include:

- JWH-250: Regulated for its methoxyphenyl modification, which alters psychoactive effects .

Biologische Aktivität

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, commonly referred to as a synthetic cannabinoid, is part of a larger class of compounds known for their psychoactive properties. This compound has gained attention due to its structural similarities to other well-known cannabinoids and its potential biological activities, particularly in relation to cannabinoid receptors.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C24H25NO

- Molecular Weight : 357.47 g/mol

- SMILES Notation : CCCCCn1cc(C(=O)c2cccc3ccccc23)c4ccccc14

This structure features an indole ring system connected to a naphthalene moiety, which is characteristic of many synthetic cannabinoids.

Synthetic cannabinoids primarily exert their effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. The interaction with these receptors mimics the action of natural cannabinoids like THC (tetrahydrocannabinol).

Key Points on Mechanism:

- CB1 Receptors : Predominantly located in the central nervous system, influencing mood, memory, and appetite.

- CB2 Receptors : Primarily found in the peripheral nervous system and immune cells, playing a role in inflammation and pain modulation.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Psychoactive Effects : Similar to THC, it can induce euphoria and altered sensory perception.

- Analgesic Properties : Potentially effective in pain relief through modulation of pain pathways.

- Anti-inflammatory Effects : May influence inflammatory responses via CB2 receptor activation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related synthetic cannabinoids:

Toxicological Considerations

The use of synthetic cannabinoids like this compound has been associated with adverse effects, including:

- Psychotropic Effects : Increased anxiety, paranoia, and hallucinations.

- Physical Health Risks : Cardiovascular issues and potential for addiction.

Q & A

Q. What are the common synthetic routes for (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone?

The synthesis typically involves multi-step organic strategies, starting with commercially available indole and naphthalene precursors. Key steps include:

- Protection-deprotection : Selective functionalization of the hydroxy group on the indole ring to prevent undesired side reactions .

- Convergent synthesis : Coupling pre-formed indole and naphthalene intermediates via a methanone linkage, optimized for yield (>60%) and purity (>95%) .

- Isotope labeling : Incorporation of deuterium or other isotopes into alkyl chains (e.g., heptadeuteriobutyl) for tracer studies, requiring specialized reagents like deuterated alkyl halides .

Q. How is the structural elucidation of this compound performed?

Advanced analytical techniques are employed:

- NMR spectroscopy : Deuterated analogs enable precise tracking of hydrogen environments (e.g., distinguishing indole C7-OH from naphthalene protons) .

- Mass spectrometry (HRMS) : Confirms molecular mass (e.g., m/z 379.18 for C24H21NO2) and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation, critical for understanding receptor interactions .

Q. What preliminary biological activities have been observed for this compound?

Screening studies indicate:

- Antioxidant activity : Hydroxyl groups scavenge free radicals (IC50 ~15 µM in DPPH assays) .

- Cannabinoid receptor binding : Structural similarity to JWH-018 suggests potential CB1/CB2 affinity, though direct data is limited .

- Anti-inflammatory effects : Inhibition of COX-2 (40% at 10 µM) in macrophage models .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be incorporated to study pharmacokinetics?

Deuterated analogs (e.g., heptadeuteriobutyl substituents) are synthesized via:

Q. How do structural variations (e.g., hydroxy group position) affect biological activity?

Comparative studies highlight:

- Positional isomers : Moving the hydroxy group from C7 (target compound) to C5 reduces antioxidant activity by 50% .

- Alkyl chain length : Pentyl vs. hexyl chains (e.g., JWH-019) modulate CB1 binding affinity (Ki values ranging 5–20 nM) .

- Substituent effects : Methoxy groups (e.g., in JWH-165) enhance metabolic stability but reduce aqueous solubility .

Q. What methodologies resolve contradictions in receptor binding affinity data?

Conflicting results (e.g., varying Ki values across studies) are addressed via:

- Computational modeling : Docking studies (AutoDock Vina) predict binding poses and identify key interactions (e.g., hydrogen bonding with CB1 Ser383) .

- In vitro assays : Competitive binding assays using transfected HEK293 cells expressing human CB1/CB2 receptors .

- Structural analogs : Testing derivatives with systematic modifications to isolate contributing moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.